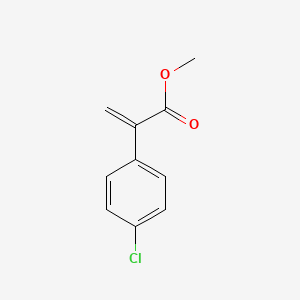

Methyl 2-(4-chlorophenyl)acrylate

概要

説明

“Methyl 2-(4-chlorophenyl)acrylate” is a chemical compound with the molecular formula C10H9ClO2 . Its average mass is 196.630 Da and its monoisotopic mass is 196.029114 Da .

Synthesis Analysis

The title ligand was synthesized and purified through column chromatography . Transition metal complexes of the ligand were synthesized under basic conditions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group attached to a 2-position carbon of a phenyl ring, which is substituted at the 4-position with a chlorine atom .

Chemical Reactions Analysis

The title ligand was synthesized following the Morita-Baylis-Hillman reaction scheme .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its flash point is 147.2±18.1 °C . The compound has a molar refractivity of 51.8±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

科学的研究の応用

Copolymerization and Leather Industry Applications

- Copolymerization with Methyl Acrylate : Methyl 2-(4-chlorophenyl)acrylate has been studied in the copolymerization process with methyl acrylate. The reactivity ratios of these components indicate their potential for producing polymers with varying properties. The resulting copolymers have applications in the leather industry, particularly as top coat and base coat materials. These copolymers exhibit enhanced thermal stability, a crucial property for industrial applications (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Corrosion Inhibition in Metals

- Corrosion Inhibition Properties : New photo-cross-linkable polymers containing this compound have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and spontaneous physicochemical interaction, which is crucial for protecting metals against corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Polymer Synthesis and Modification

- Polymeric Protecting Groups : The compound has been utilized in the synthesis of polymeric amino protecting groups. This demonstrates its role in creating specialized polymers for various chemical processes (Gormanns & Ritter, 1994).

- Synthesis of Specialized Polymers : There's research on synthesizing polymers containing chlorine-1,3-dioxalane groups, where this compound plays a key role. These studies highlight the versatility of this compound in creating polymers with specific properties (Ilter, Alhanlı, Doğan, & Kaya, 2012).

Photopolymerization

- Photoinitiators in Polymerization : Research involving the compound in the field of photopolymerization, particularly as a part of photoinitiators, demonstrates its potential in light-induced polymerization processes. This application is significant for industries relying on rapid and controlled polymerization techniques (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Miscellaneous Applications

- Hydrocarbonylation and Dimerization : It has been studied in the hydrocarbonylation and dimerization of methyl acrylate, showing the versatility of this compound in complex chemical reactions (Murata & Matsuda, 1982).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-chlorophenyl)acrylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

特性

IUPAC Name |

methyl 2-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWLCWXTWGETFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

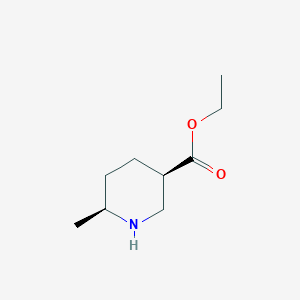

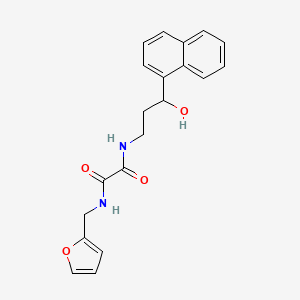

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2619429.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2619432.png)

![N-Ethyl-N-[2-[(1-ethyl-6-fluorobenzimidazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2619438.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)